8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid typically involves several steps. One common method is the Ullmann-type coupling reaction, where nucleophilic substitution of bromine from 2-bromobenzaldehyde with sodium azide gives an azido complex intermediate . This intermediate can then undergo further reactions to form the desired compound. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like zinc/acetic acid or triphenylphosphine.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various hydroquinoline compounds.
Scientific Research Applications
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity . This inhibition can affect various biochemical pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of the research.
Comparison with Similar Compounds
8-Bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid can be compared with other similar compounds, such as:
4-Hydroxy-6-methylquinoline-3-carboxylic acid: This compound lacks the bromine atom and has different chemical properties and reactivity.
7-Bromo-4-hydroxy-8-methylquinoline-3-carboxylic acid: This compound has a similar structure but with the bromine atom in a different position, leading to variations in its chemical behavior.
8-Bromo-3-methylquinoline:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
CAS No. |
67643-47-4 |
---|---|
Molecular Formula |
C11H8BrNO3 |
Molecular Weight |
282.09 g/mol |
IUPAC Name |
8-bromo-6-methyl-4-oxo-1H-quinoline-3-carboxylic acid |
InChI |
InChI=1S/C11H8BrNO3/c1-5-2-6-9(8(12)3-5)13-4-7(10(6)14)11(15)16/h2-4H,1H3,(H,13,14)(H,15,16) |
InChI Key |
ZHENBUJQWLGQJK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)Br)NC=C(C2=O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.